
(4R)-4-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methylazetidin-2-one typically involves stereospecific reactions. One common method includes the reaction of (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one with alcohols . This reaction is highly stereospecific and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale stereospecific synthesis. The process typically includes the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-methylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidinone derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidinone derivatives.
Scientific Research Applications
(4R)-4-methylazetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R)-4-methylazetidin-2-one include other azetidinone derivatives such as (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one and (2R,4R)-4-methylpiperidine-2-ethyl formate .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique properties. Its (4R) configuration provides distinct reactivity and interaction profiles, making it valuable in specific applications where stereochemistry is crucial.
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(4R)-4-methylazetidin-2-one |
InChI |
InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |
InChI Key |
XMSFNEZQRPOHAR-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)N1 |
Canonical SMILES |
CC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
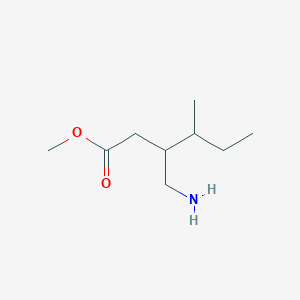

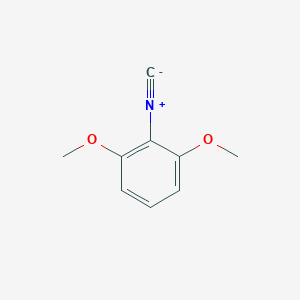


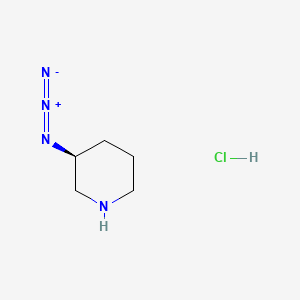

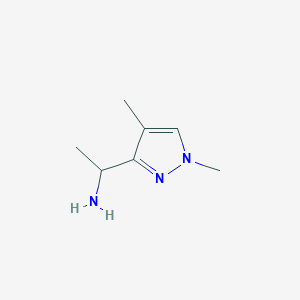

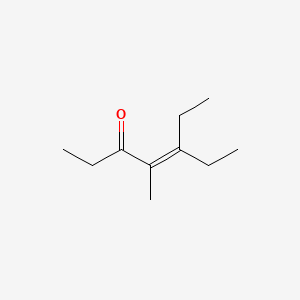
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)


